molecular formula C8H12O3 B11947045 3-Methyl-5-(2-oxopropyl)dihydrofuran-2(3h)-one CAS No. 90482-36-3

3-Methyl-5-(2-oxopropyl)dihydrofuran-2(3h)-one

Cat. No.: B11947045
CAS No.: 90482-36-3
M. Wt: 156.18 g/mol
InChI Key: XDZZBQYRCAUXGG-UHFFFAOYSA-N
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Description

3-Methyl-5-(2-oxopropyl)dihydrofuran-2(3h)-one is an organic compound with the molecular formula C8H12O3. It belongs to the class of dihydrofurans, which are known for their diverse chemical properties and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(2-oxopropyl)dihydrofuran-2(3h)-one typically involves the reaction of 3-methyl-2-buten-1-ol with an appropriate oxidizing agent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rate, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(2-oxopropyl)dihydrofuran-2(3h)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are often employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted dihydrofuran derivatives.

Scientific Research Applications

3-Methyl-5-(2-oxopropyl)dihydrofuran-2(3h)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(2-oxopropyl)dihydrofuran-2(3h)-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biochemical processes. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-(2-hydroxypropyl)dihydrofuran-2(3h)-one
  • 3-Methyl-5-(2-oxobutyl)dihydrofuran-2(3h)-one
  • 3-Methyl-5-(2-oxopentyl)dihydrofuran-2(3h)-one

Uniqueness

3-Methyl-5-(2-oxopropyl)dihydrofuran-2(3h)-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

90482-36-3

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

3-methyl-5-(2-oxopropyl)oxolan-2-one

InChI

InChI=1S/C8H12O3/c1-5-3-7(4-6(2)9)11-8(5)10/h5,7H,3-4H2,1-2H3

InChI Key

XDZZBQYRCAUXGG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OC1=O)CC(=O)C

Origin of Product

United States

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